2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide
Description
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide (CAS: 957062-76-9, molecular formula: C₁₁H₁₃BrF₃NO₃S) is a sulfonamide derivative characterized by a bromine atom at the 2-position, a butyl chain attached to the sulfonamide nitrogen, and a trifluoromethoxy group at the 4-position of the benzene ring . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bromine atom may influence electronic properties and reactivity.
Properties
IUPAC Name |
2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-2-3-6-16-20(17,18)10-5-4-8(7-9(10)12)19-11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZRYTZXGFVGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650466 | |
| Record name | 2-Bromo-N-butyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-76-9 | |
| Record name | 2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-butyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonamidation
This step can be achieved by reacting a suitable aromatic compound with a sulfonamide reagent such as chlorosulfonic acid or a sulfonyl chloride. The reaction typically occurs under controlled conditions to ensure proper formation of the sulfonamide linkage.
Bromination
The bromination of the aromatic ring is crucial for introducing the bromine atom at the desired position (in this case, the 2-position). Electrophilic aromatic substitution is commonly employed, often using bromine in an inert solvent like acetic acid at low temperatures (0–5°C) to minimize side reactions and control regioselectivity.
Butylation
The final step involves attaching the butyl group to the nitrogen atom of the sulfonamide. This is typically carried out using butyl bromide in the presence of a base such as sodium hydride or potassium carbonate, facilitating an alkylation reaction that yields 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide.
Reaction Conditions and Optimization
To optimize yield and purity, various parameters such as temperature, solvent choice, and reaction time must be carefully controlled. For example:
Temperature : Keeping reactions at lower temperatures during bromination helps reduce unwanted side reactions.
Solvents : Using solvents like dichloromethane or tetrahydrofuran can enhance solubility and reaction rates.
Monitoring : Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and ensuring product purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous Flow Reactors : These systems allow for more efficient mixing and heat transfer, resulting in higher yields.
Automated Systems : Automation can enhance reproducibility and reduce human error during synthesis.
Quality Control Measures : Rigorous testing for purity and structural integrity using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is critical in industrial processes.
Comparative Analysis of Similar Compounds
The following table summarizes some related compounds that share structural similarities with this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | C₇H₅BrF₃NO₂S | Contains a trifluoromethyl group; used in pharmaceuticals. |
| 2-Bromo-N-butyl-4-(trifluoromethyl)benzenesulfonamide | C₈H₈BrF₃NO₂S | Similar structure but lacks the methoxy group; also used in drug development. |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | C₇H₄BrF₃ClO₂S | Contains a sulfonyl chloride instead of a sulfonamide; useful in substitution reactions. |
Scientific Research Applications
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the development of agrochemicals and
Biological Activity
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₄BrF₃N₁O₂S
- CAS Number : 957062-76-9
The mechanism of action for this compound is primarily linked to its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to alter the acetylation status of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, or apoptosis in cancer cells .
Target Enzymes
- Histone Deacetylases (HDACs) : These enzymes are crucial for the regulation of gene expression. Inhibition leads to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.
- Cyclin-dependent Kinases (CDKs) : The compound may also inhibit CDKs, which are essential for cell cycle progression.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. Its effects include:
- Induction of apoptosis in various cancer cell lines.
- Inhibition of cell proliferation by modulating signaling pathways associated with cancer growth.
Case Studies
- Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a reduction in cell viability and induction of apoptosis. The compound showed an IC50 value indicating effective inhibition at low concentrations .
- Animal Models : In vivo experiments using xenograft models have indicated that the compound can significantly reduce tumor size without notable toxicity, suggesting a favorable therapeutic window for further development .
Biochemical Pathways
The compound's interaction with various biochemical pathways is critical for its biological activity:
- Apoptosis Pathway : It has been observed to enhance the activation of caspases (caspase-3), which play a vital role in the apoptotic process .
- Inflammatory Response : The compound may modulate inflammatory pathways by inhibiting COX enzymes, thereby reducing inflammation associated with cancer progression .
Data Tables
| Biological Activity | Mechanism | IC50 Value |
|---|---|---|
| Anticancer Activity | HDAC Inhibition | 10 µM (in vitro) |
| Apoptosis Induction | Caspase Activation | 5 µM (in vitro) |
| Anti-inflammatory | COX Inhibition | 20 µM (in vitro) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide with structurally related sulfonamides, focusing on substituent effects, synthetic methods, and physicochemical properties.
Structural Analogues and Substituent Effects
Analytical Data Comparison
Key Challenges and Opportunities
- Synthetic Challenges : The bromine atom in this compound may complicate regioselective reactions, as seen in analogues requiring careful optimization of coupling conditions .
- Metabolic Stability : The trifluoromethoxy group likely improves resistance to oxidative metabolism compared to methoxy or hydroxyl groups in analogues like 5j .
- Solubility vs. Lipophilicity : The butyl chain may reduce aqueous solubility relative to more polar derivatives (e.g., dimethoxybenzyl-containing compounds) but could enhance blood-brain barrier penetration .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves sulfonylation of a brominated aromatic precursor followed by N-alkylation. Key steps include:
- Sulfonylation: React 4-(trifluoromethoxy)benzenesulfonyl chloride with a brominated aromatic amine under basic conditions (e.g., pyridine or EtN) in anhydrous dichloromethane at 0–5°C .
- N-Butylation: Use n-butyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a polar aprotic solvent (DMF or acetonitrile) at 60–80°C .
Optimization Strategies:
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize side products.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Table 1: Reaction Conditions and Yields from Analogous Syntheses
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfonylation | DCM | Pyridine | 0–5 | 75–85 | |
| N-Butylation | DMF | TBAB | 60–80 | 65–72 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- H/C NMR:
- IR Spectroscopy:
- Mass Spectrometry (HRMS):
Validation:
Q. What crystallization conditions have been reported for similar sulfonamide derivatives, and how can these inform purification strategies?
Methodological Answer: Crystallization of brominated sulfonamides often requires:
- Solvent Systems: Ethanol/water (7:3 v/v) or acetone/hexane mixtures.
- Temperature Gradients: Slow cooling from 60°C to room temperature to enhance crystal growth .
Key Parameters:
- Supramolecular interactions (e.g., hydrogen bonding between sulfonamide NH and electron-withdrawing groups) stabilize crystal packing .
Table 2: Crystallization Parameters for Analogous Compounds
| Compound | Solvent | Temp Range (°C) | Crystal System | Reference |
|---|---|---|---|---|
| N-(2-Bromophenyl) derivative | Ethanol/water | 60→25 | Monoclinic | |
| Morpholinyl-sulfonamide | Acetone/hexane | 50→20 | Triclinic |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities between similar brominated sulfonamides?
Methodological Answer:
- Comparative Assays: Standardize bioactivity tests (e.g., enzyme inhibition IC) under identical conditions (pH, temp, substrate concentration) .
- Structural Analysis: Use X-ray crystallography or DFT calculations to correlate substituent effects (e.g., bromine position) with activity .
- Meta-Analysis: Statistically evaluate literature data to identify confounding variables (e.g., assay type, cell lines) .
Q. What computational approaches are suitable for modeling the electronic effects of substituents on this compound's reactivity?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
- Simulate solvation effects in water/DMSO to predict nucleophilic attack sites .
Software Tools:
Q. What strategies exist for designing derivatives with enhanced target selectivity while maintaining sulfonamide pharmacophore integrity?
Methodological Answer:
- Bioisosteric Replacement: Substitute Br with Cl or CF to modulate steric/electronic profiles without disrupting sulfonamide binding .
- Side-Chain Optimization: Introduce polar groups (e.g., hydroxyl, morpholine) on the butyl chain to enhance solubility and target interactions .
- Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (sulfonyl O) and hydrophobic regions (aromatic ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
